Human hypercalcemia factor

描述

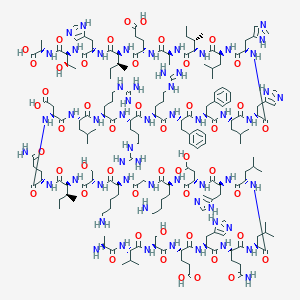

Human hypercalcemia factor, also known as this compound, is a useful research compound. Its molecular formula is C180H287N57O48 and its molecular weight is 4018 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Parathyroid Hormone-Related Protein - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Overview of Human Hypercalcemia Factor

This compound is a parathyroid hormone-like peptide that contributes to the elevation of serum calcium levels. It is primarily involved in cases of malignancy-associated hypercalcemia, where it mimics the action of parathyroid hormone (PTH), leading to increased bone resorption and renal tubular reabsorption of calcium.

hHCF operates through several mechanisms:

- Bone Resorption : hHCF stimulates osteoclast activity, promoting the release of calcium from bones into the bloodstream. This process is mediated by receptor activator of nuclear factor kappa-B ligand (RANKL), which is crucial for osteoclast differentiation and activation .

- Renal Function : It enhances renal tubular reabsorption of calcium while inhibiting phosphate reabsorption, contributing to hypercalcemia .

- Interaction with Vitamin D : hHCF may influence the metabolism of vitamin D, particularly in how it affects the conversion of 25-hydroxyvitamin D to its active form, 1,25-dihydroxyvitamin D, which further promotes intestinal absorption of calcium .

Hypercalcemia in Cancer

Hypercalcemia often occurs in patients with malignancies due to the secretion of hHCF or similar peptides by tumors. Common cancers associated with hypercalcemia include:

- Breast Cancer

- Lung Cancer

- Multiple Myeloma

- Renal Cell Carcinoma

In these cases, hHCF acts similarly to PTHrP (parathyroid hormone-related peptide), leading to increased serum calcium levels and associated symptoms such as nausea, fatigue, and constipation .

Case Study 1: Persistent Hypercalcemia

A 79-year-old woman presented with persistent hypercalcemia attributed to both primary hyperparathyroidism and malignancy. Laboratory tests revealed a serum calcium level of 15.8 mg/dL. The patient experienced symptoms including nausea and weight loss. This case illustrates the complexity of diagnosing hypercalcemia when multiple factors are involved .

Case Study 2: Hypercalcemia in Young Adults

A 37-year-old woman was evaluated for hypercalcemia following parathyroid surgery. Despite surgical intervention, her serum calcium levels remained elevated. Genetic testing did not confirm familial hypocalciuric hypercalcemia (FHH), suggesting that hHCF or similar factors may be contributing to her condition .

Data Table: Summary of Clinical Findings Related to hHCF

| Study/Case | Patient Demographics | Serum Calcium Level | Diagnosis | Treatment |

|---|---|---|---|---|

| Case 1 | 79-year-old female | 15.8 mg/dL | Hyperparathyroidism & Malignancy | Medical management |

| Case 2 | 37-year-old female | Elevated post-surgery | Hyperparathyroidism | Genetic counseling |

Research Findings

Recent research has highlighted the role of hHCF in various pathological conditions:

- A study indicated that hHCF could directly stimulate osteoclastic activity independent of PTH signaling pathways, suggesting a unique mechanism for bone resorption during malignancy-associated hypercalcemia .

- Another study emphasized that elevated levels of hHCF are often found in patients with advanced cancers, correlating with disease progression and severity .

科学研究应用

Diagnostic Utility

HHF and its related biomarkers are crucial for diagnosing hypercalcemia, particularly in cancer patients. The measurement of serum PTHrP levels can differentiate between various causes of hypercalcemia:

- Malignancy-related Hypercalcemia : Elevated PTHrP levels are commonly observed in patients with solid tumors such as lung cancer, breast cancer, and hematological malignancies like lymphoma .

- Primary Hyperparathyroidism : In contrast, primary hyperparathyroidism typically presents with high serum PTH and normal or elevated calcium levels without significant PTHrP elevation.

| Condition | Serum Calcium | Serum PTH | Serum PTHrP |

|---|---|---|---|

| Malignancy (HHM) | High | Low | High |

| Primary Hyperparathyroidism | High | High | Low |

| Vitamin D-related Hypercalcemia | High | Low | Variable |

Therapeutic Implications

HHF has therapeutic applications primarily in managing hypercalcemia associated with malignancies. Treatment strategies include:

- Bisphosphonates : These drugs inhibit bone resorption and are effective in reducing serum calcium levels in patients with HHM .

- Calcitonin : This hormone can lower serum calcium by inhibiting osteoclast activity.

- Denosumab : A monoclonal antibody that targets RANKL, effectively reducing bone resorption and lowering calcium levels .

Case Study: Lymphoma-Induced Hypercalcemia

A study involving patients with lymphoma highlighted the role of HHF in exacerbating hypercalcemic conditions due to excessive production of 1,25-dihydroxyvitamin D. In these cases, patients exhibited elevated serum calcium levels alongside suppressed PTH, indicating a non-PTH mediated mechanism .

Case Study: Breast Cancer

In a cohort study of breast cancer patients presenting with hypercalcemia, elevated PTHrP was identified as a significant contributor to their condition. Treatment with bisphosphonates led to a marked reduction in serum calcium levels and improved patient outcomes .

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms by which HHF influences calcium homeostasis and its potential roles beyond hypercalcemia:

- Calcium-Sensing Receptors (CaSR) : Investigating the interaction between HHF and CaSR could provide insights into new therapeutic targets for managing hypercalcemic disorders .

- Genetic Studies : Understanding genetic predispositions to abnormal HHF production may lead to personalized treatment approaches for affected individuals.

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C180H287N57O48/c1-23-94(16)141(173(280)206-98(20)146(253)209-116(51-55-137(246)247)155(262)234-143(96(18)25-3)175(282)230-128(72-107-79-196-87-205-107)169(276)237-144(100(22)240)176(283)207-99(21)177(284)285)235-168(275)121(65-92(12)13)221-163(270)125(69-104-76-193-84-202-104)227-164(271)126(70-105-77-194-85-203-105)225-159(266)120(64-91(10)11)219-160(267)123(67-102-41-30-27-31-42-102)223-161(268)122(66-101-39-28-26-29-40-101)222-151(258)112(47-38-60-199-180(190)191)212-149(256)110(45-36-58-197-178(186)187)211-150(257)111(46-37-59-198-179(188)189)213-156(263)117(61-88(4)5)220-167(274)130(74-139(250)251)228-153(260)114(49-53-134(185)242)216-174(281)142(95(17)24-2)236-171(278)132(82-239)231-148(255)109(44-33-35-57-182)208-135(243)80-200-147(254)108(43-32-34-56-181)210-166(273)129(73-138(248)249)229-165(272)127(71-106-78-195-86-204-106)226-158(265)119(63-90(8)9)218-157(264)118(62-89(6)7)217-152(259)113(48-52-133(184)241)214-162(269)124(68-103-75-192-83-201-103)224-154(261)115(50-54-136(244)245)215-170(277)131(81-238)232-172(279)140(93(14)15)233-145(252)97(19)183/h26-31,39-42,75-79,83-100,108-132,140-144,238-240H,23-25,32-38,43-74,80-82,181-183H2,1-22H3,(H2,184,241)(H2,185,242)(H,192,201)(H,193,202)(H,194,203)(H,195,204)(H,196,205)(H,200,254)(H,206,280)(H,207,283)(H,208,243)(H,209,253)(H,210,273)(H,211,257)(H,212,256)(H,213,263)(H,214,269)(H,215,277)(H,216,281)(H,217,259)(H,218,264)(H,219,267)(H,220,274)(H,221,270)(H,222,258)(H,223,268)(H,224,261)(H,225,266)(H,226,265)(H,227,271)(H,228,260)(H,229,272)(H,230,282)(H,231,255)(H,232,279)(H,233,252)(H,234,262)(H,235,275)(H,236,278)(H,237,276)(H,244,245)(H,246,247)(H,248,249)(H,250,251)(H,284,285)(H4,186,187,197)(H4,188,189,198)(H4,190,191,199)/t94-,95-,96-,97-,98-,99-,100+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,140-,141-,142-,143-,144-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWOHMFPXMYFKJ-WBTWNKCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C180H287N57O48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4018 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112540-82-6 | |

| Record name | Parathyroid hormone-related protein (1-34) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112540826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。